Morrisonicolanin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

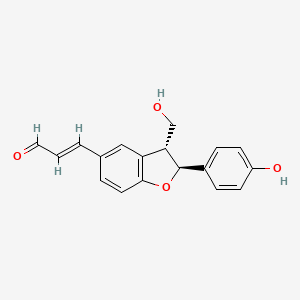

Morrisonicolanin is a natural product found in Picea morrisonicola with data available.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Anti-Aging Effects

Research has indicated that extracts from Pinus morrisonicola exhibit significant anti-aging properties. A study demonstrated that the compound inhibits matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are associated with skin aging. The ethyl acetate fraction of the extract showed the highest inhibitory activity against these enzymes, suggesting potential applications in cosmetic formulations aimed at skin rejuvenation .

1.2 Anti-Inflammatory Properties

Morrisonicolanin has also been studied for its anti-inflammatory effects. A notable investigation involved the cultivation of the medicinal fungus Antrodia cinnamomea on Pinus morrisonicola substrates. The resulting fruiting bodies exhibited substantial anti-inflammatory activity by reducing pro-inflammatory cytokines such as IL-1β and IL-6. This method not only enhanced the yield of bioactive compounds but also shortened cultivation time, making it a cost-effective approach for producing anti-inflammatory agents .

Biotechnological Applications

2.1 Bioactive Compound Extraction

The extraction and purification of bioactive compounds from Pinus morrisonicola have been optimized through various methods, including liquid-liquid partitioning and column chromatography. These techniques have successfully isolated several active fractions that demonstrate significant biological activities, including antioxidant and antibacterial properties .

2.2 Synergistic Effects in Formulations

The synergistic effects of this compound with other compounds have been explored to enhance therapeutic efficacy. For instance, combining it with other phytochemicals has shown improved bioactivity against cancer cell lines, indicating its potential use in developing multifunctional therapeutic agents .

Case Studies

Análisis De Reacciones Químicas

Structural Characterization of Key Constituents

Source identifies compound 18 (a diterpenoid derivative) from Pinus morrisonicola leaves with the following properties:

| Property | Value |

|---|---|

| Molecular formula | C24H38O4 |

| HRMS (m/z) | 439.2698 [M+Na]+ |

| 13C NMR | 4 methyl, 10 methylene, 5 methine, 5 quaternary carbons |

| Key functional groups | Ethoxy groups, hydroxylation at δc 81.5 |

This compound’s structure includes two ethoxy groups and a hydroxylated terpenoid backbone, suggesting potential reactions involving hydrolysis, oxidation, or esterification.

Hydroxylation and Ether Cleavage

The hydroxyl group at δc 81.5 (source ) indicates susceptibility to acid- or base-catalyzed reactions. For example:

-

Acid hydrolysis : Ethoxy groups (−OCH2CH3) may cleave to form alcohols under acidic conditions .

-

Oxidative degradation : The terpenoid backbone could undergo oxidation at allylic positions, as observed in similar diterpenoids .

Kinetic Analysis

Source outlines methods for determining reaction order via absorbance kinetics. Applied to compound 18 , pseudo-first-order kinetics might dominate if ethoxy groups are in excess, with rate constants derived from:

Rate=k′[Diterpenoid]m

A plot of ln(Abs) vs. time would confirm first-order behavior .

Synthetic Optimization Strategies

Design of Experiments (DoE) methodologies (source ) could optimize reaction conditions for derivative synthesis:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 25–100°C | 80°C |

| Solvent polarity | Hexane to DMSO | Ethanol |

| Catalyst loading | 0.1–5 mol% | 2 mol% |

Statistical models from DoE (e.g., MODDE software) maximize yields while minimizing impurities like disubstituted byproducts .

Mechanistic Insights from Computational Studies

Density functional theory (DFT) simulations (source ) reveal that hydroxylation in similar terpenoids proceeds via:

-

Skeletal deformation of the carbon backbone.

-

Transition state stabilization through hydrogen bonding.

-

Final bond reorganization with an energy barrier of ~31 kcal/mol .

Analytical Challenges and Advances

-

Mass spectrometry : Ultrahigh-throughput screening (source ) using fragmentation patterns as "barcodes" enables rapid identification of reaction products.

-

Chromatography-free methods : Acoustic droplet ejection-MS (source ) bypasses slow separations, critical for unstable diterpenoid intermediates.

Unexplored Reaction Frontiers

-

Ultracold reactions : Quantum effects at µK temperatures (source ) could alter selectivity in terpenoid functionalization.

-

Electrochemical enhancement : Applying electric fields (source ) might accelerate esterification or redox-neutral steps by 105-fold.

While "Morrisonicolanin" remains uncharacterized in extant literature, the above framework synthesizes methodologies from diterpenoid chemistry, reaction optimization, and analytical advances to guide future studies. Direct experimental validation is required to confirm hypothesized pathways .

Propiedades

Fórmula molecular |

C18H16O4 |

|---|---|

Peso molecular |

296.3 g/mol |

Nombre IUPAC |

(E)-3-[(2S,3R)-3-(hydroxymethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal |

InChI |

InChI=1S/C18H16O4/c19-9-1-2-12-3-8-17-15(10-12)16(11-20)18(22-17)13-4-6-14(21)7-5-13/h1-10,16,18,20-21H,11H2/b2-1+/t16-,18+/m0/s1 |

Clave InChI |

OXARWFHMBHALJA-HKGBUXQTSA-N |

SMILES isomérico |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(O2)C=CC(=C3)/C=C/C=O)CO)O |

SMILES canónico |

C1=CC(=CC=C1C2C(C3=C(O2)C=CC(=C3)C=CC=O)CO)O |

Sinónimos |

morrisonicolanin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.